![molecular formula C15H20F2N2 B12232248 1-Cyclobutyl-4-[(2,5-difluorophenyl)methyl]piperazine](/img/structure/B12232248.png)
1-Cyclobutyl-4-[(2,5-difluorophenyl)methyl]piperazine
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Overview
Description
1-Cyclobutyl-4-[(2,5-difluorophenyl)methyl]piperazine is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclobutyl group attached to a piperazine ring, which is further substituted with a 2,5-difluorophenylmethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a valuable subject for study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-Cyclobutyl-4-[(2,5-difluorophenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives as starting materials.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides or cyclobutyl Grignard reagents.
Attachment of the 2,5-Difluorophenylmethyl Group: This step often involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the 2,5-difluorophenyl group is coupled with a suitable piperazine derivative under palladium catalysis.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
1-Cyclobutyl-4-[(2,5-difluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced analogs.
Substitution: The piperazine ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-Cyclobutyl-4-[(2,5-difluorophenyl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-[(2,5-difluorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, including serotonin and dopamine receptors, which are implicated in neurological functions. Additionally, it may inhibit certain enzymes or modulate ion channels, leading to its observed biological effects .
Comparison with Similar Compounds
1-Cyclobutyl-4-[(2,5-difluorophenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-Cyclobutyl-4-[(2,4-difluorophenyl)methyl]piperazine: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which may result in different chemical and biological properties.
1-Cyclopropyl-4-[(2,5-difluorophenyl)methyl]piperazine: The cyclopropyl group in place of the cyclobutyl group can lead to variations in reactivity and stability.
1-Cyclobutyl-4-[(3,5-difluorophenyl)methyl]piperazine: The position of the fluorine atoms on the phenyl ring can influence the compound’s electronic properties and interactions with biological targets.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C15H20F2N2 |
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Molecular Weight |
266.33 g/mol |
IUPAC Name |
1-cyclobutyl-4-[(2,5-difluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C15H20F2N2/c16-13-4-5-15(17)12(10-13)11-18-6-8-19(9-7-18)14-2-1-3-14/h4-5,10,14H,1-3,6-9,11H2 |
InChI Key |
NYMZEWFDPRITEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)CC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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